molecular formula C9H6N2O3 B13020935 Methyl 6-cyano-2-formylnicotinate

Methyl 6-cyano-2-formylnicotinate

Cat. No.: B13020935
M. Wt: 190.16 g/mol
InChI Key: QGALFLNSQRQZSH-UHFFFAOYSA-N
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Description

Methyl 6-cyano-2-formylnicotinate (CAS 1374649-95-2) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol, this pyridine derivative is characterized by its multifunctional structure, featuring both a cyano group and a formyl group on the nicotinate ring system . This specific arrangement of functional groups makes it a versatile and valuable intermediate in organic synthesis. It is particularly useful in the construction of more complex heterocyclic compounds, which are often explored as active ingredients in pharmaceuticals and agrochemicals . The compound is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the safety data sheet and handle the material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

methyl 6-cyano-2-formylpyridine-3-carboxylate

InChI

InChI=1S/C9H6N2O3/c1-14-9(13)7-3-2-6(4-10)11-8(7)5-12/h2-3,5H,1H3

InChI Key

QGALFLNSQRQZSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C#N)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of methyl 6-cyano-2-formylnicotinate typically involves:

  • Starting from methyl 6-(hydroxymethyl)nicotinate or related nicotinic acid derivatives.
  • Oxidation of the hydroxymethyl group to the formyl group.
  • Introduction of the cyano group at the 6-position, often via substitution or functional group interconversion.

Preparation of Methyl 6-formylnicotinate (Key Intermediate)

Since this compound contains the 2-formyl group, the preparation of methyl 6-formylnicotinate is a critical step. Several oxidation methods have been reported for converting methyl 6-(hydroxymethyl)nicotinate to methyl 6-formylnicotinate:

Oxidizing Agent Solvent Conditions Yield (%) Notes
Dess-Martin periodinane Dichloromethane Stirring, 3 hours ~70 Mild oxidation, good selectivity, followed by flash chromatography
Manganese(IV) oxide (MnO2) Dichloromethane Room temperature, 4 hours 70-81 Efficient oxidation, filtration to remove MnO2, column chromatography purification
Sodium methylate + TosMIC Methanol Reflux overnight Not specified Used in subsequent functionalization steps, indicating compatibility with aldehyde group

These methods provide methyl 6-formylnicotinate with good yields (70-81%) and purity suitable for further transformations.

The cyano group introduction at the 6-position can be achieved by nucleophilic substitution or via halogenated intermediates. Although direct methods for this compound are less commonly detailed, related processes for cyano-substituted nicotinates involve:

  • Halogenation at the 6-position followed by cyanide displacement.
  • Use of metal-catalyzed cyanation reactions with copper or palladium catalysts.
  • Conversion of 6-halo or 6-tosylate derivatives to the cyano compound using alkali metal cyanides.

A representative process from patent literature describes the preparation of cyano-substituted nicotinate esters by treating halo or activated esters with cyanide sources in polar aprotic solvents at controlled temperatures (0°C to reflux).

Experimental Data Summary

Step Reagents/Conditions Yield (%) Characterization Data
Oxidation to aldehyde MnO2, DCM, 20°C, 4 h 70-81 MS (ESI+) m/z 166 (M+H)+; 1H NMR consistent
Halogenation Halogen source (e.g., NBS), solvent, RT Not specified Intermediate for cyanation
Cyanation KCN/NaCN, DMF or EtOH, 0°C to reflux Not specified Final product with cyano group confirmed by MS

Notes on Reaction Conditions and Optimization

  • Temperature Control : Oxidation and cyanation steps require careful temperature control to avoid side reactions.
  • Solvent Choice : Dichloromethane is preferred for oxidation; polar aprotic solvents favor cyanation.
  • Purification : Silica gel chromatography with ethyl acetate/heptane mixtures is effective.
  • Safety : Cyanide reagents require strict handling protocols due to toxicity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyano-2-formylnicotinate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Methyl 6-carboxy-2-formylnicotinate.

    Reduction: Methyl 6-amino-2-formylnicotinate.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-cyano-2-formylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 6-cyano-2-formylnicotinate exerts its effects depends on its interaction with molecular targets. For instance:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway Interference: It might interfere with biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 6-cyano-2-formylnicotinate with structurally related nicotinate derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 6-CN, 2-CHO, methyl ester C₉H₆N₂O₃ (inferred) ~206.16 (estimated) High polarity due to -CN/-CHO; potential reactivity in nucleophilic additions Likely intermediate in pharmaceuticals or agrochemicals
Ethyl 6-formylnicotinate 6-CHO, ethyl ester C₉H₉NO₃ 179.18 Moderate solubility in organic solvents; used in heterocyclic synthesis Precursor for drug candidates or ligands
Methyl 6-chloronicotinate 6-Cl, methyl ester C₇H₆ClNO₂ 171.58 Crystalline structure; stable under acidic conditions Intermediate in pesticide synthesis
Methyl 6-fluoro-2-methylnicotinate 6-F, 2-CH₃, methyl ester C₈H₈FNO₂ 183.15 Electron-withdrawing -F enhances electrophilic substitution reactivity Building block for fluorinated pharmaceuticals
Methyl 6-amino-2-methylnicotinate 6-NH₂, 2-CH₃, methyl ester C₈H₁₀N₂O₂ 178.18 Amino group improves aqueous solubility; basic character Potential use in coordination chemistry or bioactive molecules
Methyl 6-(furan-2-yl)-2-methylnicotinate 6-furan, 2-CH₃, methyl ester C₁₂H₁₁NO₃ 217.22 Aromatic furan enhances π-π interactions; moderate thermal stability Candidate for materials science or catalysis

Key Research Findings

  • Synthetic Routes: The cyano group in this compound may be introduced via cyanation reactions, similar to methods used for fluorinated analogs (e.g., nucleophilic displacement with KCN) . The formyl group could result from selective oxidation of a methyl group or via Vilsmeier-Haack formylation .
  • Stability: Compared to methyl 6-chloronicotinate (stable under acidic conditions) , the presence of -CN and -CHO may render this compound more prone to hydrolysis, necessitating anhydrous storage.
  • Reactivity :

    • The electron-deficient pyridine ring (due to -CN/-CHO) favors nucleophilic attacks at the 4-position, enabling functionalization for drug candidates .
  • Physicochemical Properties :

    • Estimated logP values (based on analogs) suggest lower lipophilicity than methyl 6-(furan-2-yl) derivatives, impacting bioavailability .

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